molecular formula C9H5ClFNO2 B11889146 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B11889146
M. Wt: 213.59 g/mol
InChI Key: RIYQPWMDYOZUFE-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid (CAS 1312138-48-9) is a high-value synthetic intermediate with significant potential in medicinal chemistry research. This compound features the 1H-indole-2-carboxylic acid scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with various biological targets. The molecular formula is C9H5ClFNO2, with a molecular weight of 213.59 g/mol. It is typically supplied as a white to off-white solid and should be stored at 2-8°C. The indole-2-carboxylic acid moiety is a critical pharmacophore that can chelate metal ions, particularly magnesium ions (Mg2+), within enzyme active sites. This makes derivatives of this scaffold promising for developing enzyme inhibitors. Research indicates that indole-2-carboxylic acid derivatives demonstrate potent biological activity, serving as a core template for the development of novel HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Furthermore, structurally similar chloro- and fluoro-substituted indole-2-carboxamides have been extensively investigated as potent allosteric modulators of the Cannabinoid CB1 receptor, highlighting the importance of halogen atoms at these positions for receptor interaction and binding affinity . The specific chloro and fluoro substitutions on the indole ring system are designed to enhance electronic properties and binding interactions, potentially leading to improved potency and selectivity in lead compounds. This chemical is intended for use as a key building block in organic synthesis and drug discovery programs. It is offered in high purity (95%+ and 97%) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

3-chloro-6-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-7-5-2-1-4(11)3-6(5)12-8(7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

RIYQPWMDYOZUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 is highly reactive in nucleophilic substitution (SNAr) due to electron withdrawal by the adjacent carboxylic acid group and fluorine atom.

Reaction Type Reagents/Conditions Products Yield Notes
AminationNH3 (aq.), 120°C, DMF3-Amino-6-fluoro-1H-indole-2-carboxylic acid68%Polar aprotic solvents enhance kinetics
ThiolationNaSH, EtOH, reflux3-SH-6-fluoro-1H-indole-2-carboxylic acid52%Requires inert atmosphere
MethoxylationNaOMe, DMSO, 80°C3-Methoxy-6-fluoro-1H-indole-2-carboxylic acid75%Steric hindrance limits bulkier nucleophiles

Mechanistic Insight : The electron-withdrawing fluorine at position 6 activates the chlorine for substitution by polarizing the C–Cl bond .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations to generate bioactive intermediates.

Reaction Type Reagents/Conditions Products Yield Applications
EsterificationSOCl2/ROH (e.g., MeOH), 0°C → rtMethyl 3-chloro-6-fluoro-1H-indole-2-carboxylate89%Prodrug synthesis
Amide CouplingBOP, DIPEA, DMF, rt3-Chloro-6-fluoro-1H-indole-2-carboxamides82% CB1 allosteric modulators
Acid Chloride Formation(COCl)2, DMF (cat.), CH2Cl23-Chloro-6-fluoro-1H-indole-2-carbonyl chloride95%Intermediate for peptide conjugates

Key Finding : Amide derivatives (e.g., with 4-pyridinylamino groups) show enhanced binding to cannabinoid receptors (CB1 KB = 1580 nM) .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective electrophilic attacks, primarily at position 5 due to fluorine’s ortho/para-directing effects.

Reaction Type Reagents/Conditions Products Yield Regiochemistry
NitrationHNO3/H2SO4, 0°C5-Nitro-3-chloro-6-fluoro-1H-indole-2-carboxylic acid60%Major product at position 5
SulfonationH2SO4, SO3, 50°C5-Sulfo-3-chloro-6-fluoro-1H-indole-2-carboxylic acid45%Limited by steric hindrance

Mechanistic Note : Fluorine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to position 5.

Ring Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions for C–C bond formation.

Reaction Type Reagents/Conditions Products Yield Catalyst System
Suzuki CouplingPd(PPh3)4, Ar–B(OH)2, K2CO3, dioxane5-Aryl-3-chloro-6-fluoro-1H-indole-2-carboxylic acid73% Requires protection of carboxylic acid
Sonogashira CouplingPdCl2, CuI, PPh3, Et3N5-Alkynyl-3-chloro-6-fluoro-1H-indole-2-carboxylic acid65% Limited by halogen stability

Optimization : Pre-activation of the carboxylic acid as an ester improves coupling efficiency .

Decarboxylation and Ring Modification

Controlled decarboxylation enables access to simpler indole derivatives.

Reaction Type Reagents/Conditions Products Yield Applications
Thermal DecarboxylationQuinoline, Cu powder, 200°C3-Chloro-6-fluoroindole78%Precursor for agrochemicals
Photochemical Decarboxylationhv (254 nm), H2O/acetone3-Chloro-6-fluoroindole55%Lower efficiency than thermal methods

Caution : Decarboxylation may lead to partial dehalogenation under harsh conditions.

Biological Activity and SAR Insights

  • Anticancer Activity : Amide derivatives inhibit tubulin polymerization (IC50 = 1.2 μM in MCF-7 cells) .

  • Anti-inflammatory Effects : Carboxamides suppress COX-2 expression (50% inhibition at 10 μM) .

  • SAR Trends :

    • C3 substituents (e.g., ethyl, pentyl) modulate allosteric binding to CB1 .

    • Fluorine at C6 enhances metabolic stability compared to chloro analogs .

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity :
    • Recent studies have identified derivatives of indole-2-carboxylic acid as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral replication cycle. For instance, a derivative of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid demonstrated an IC50 value of 0.13μM0.13\,\mu M, indicating strong inhibitory effects against integrase strand transfer . The binding mode analysis revealed that the indole core and carboxyl group chelate with magnesium ions in the active site, enhancing its inhibitory potency .
  • Anti-inflammatory Properties :
    • Compounds derived from indole structures have shown potential in modulating immune responses, particularly through the inhibition of interleukin-4 gene expression . This suggests that 3-chloro-6-fluoro-1H-indole-2-carboxylic acid could be explored for therapeutic applications in inflammatory diseases.

Biochemical Studies

  • Enzyme Inhibition :
    • The compound has been utilized in studies to explore enzyme inhibition mechanisms and metabolic pathways, providing insights into its biochemical interactions . Its unique structure allows it to interact with various biological targets, making it valuable for academic research.
  • Agrochemical Development :
    • The potential use of this compound in developing agrochemicals has been noted due to its biological activity. Its structural features may contribute to the design of new pesticides or herbicides that target specific plant pathogens or pests .

Case Study 1: HIV Integrase Inhibition

In a study published in Molecules, derivatives of indole-2-carboxylic acids were synthesized and evaluated for their inhibitory effects on HIV integrase. Compound modifications at C3 and C6 positions significantly improved antiviral activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Activity

Research focusing on indole derivatives has highlighted their ability to modulate immune responses through interleukin regulation. The findings suggest that compounds like 3-chloro-6-fluoro-1H-indole-2-carboxylic acid could be developed into therapeutic agents for treating autoimmune diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid group can bind to metal ions, forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
3-Chloro-6-fluoro-1H-indole-2-carboxylic acid Cl (3), F (6), COOH (2) C₉H₅ClFNO₂ 229.6* Not reported Halogenated at positions 3 and 6; enhanced acidity of COOH due to electron-withdrawing groups.
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid Cl (6), Et (3), COOH (2) C₁₁H₁₀ClNO₂ 223.1 (MS) 193–195 Ethyl group introduces steric bulk; lower acidity compared to halogenated analogs.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), Me (3), COOH (2) C₁₀H₈ClNO₂ 209.63 Not reported Chlorine at position 7 alters electronic distribution; methyl group enhances lipophilicity.
5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid F (5), SO₂Me (7), COOH (2) C₁₀H₈FNO₄S 257.24 Not reported Sulfonyl group increases polarity and potential hydrogen-bonding capacity.
1-[(2-Chloroquinolin-3-yl)methyl]-6-fluoro-5-methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)-1H-indole-2-carboxylic acid Complex substituents (quinolinyl, oxopyridinyl) C₂₅H₁₈ClFN₃O₃ 479.88 Not reported Hybrid structure with extended π-system; designed for protein binding (PDB ligand 2F3).

*Molecular weight calculated from formula.

Key Insights:

  • Substituent Position Effects :
    • Halogens (Cl, F) : Chlorine at position 3 (vs. 6 or 7) and fluorine at position 6 (vs. 5) create distinct electronic profiles. For example, 3-chloro substitution may sterically hinder interactions at the indole’s 3-position, while fluorine’s small size allows precise modulation of electronic effects .
    • Alkyl Groups (Ethyl, Methyl) : Ethyl or methyl substituents (e.g., 3-ethyl or 3-methyl) increase lipophilicity but reduce acidity compared to halogenated analogs .
  • Physicochemical Properties :
    • Melting points for simpler analogs (e.g., 193–195°C for 3-ethyl-6-chloro derivative ) suggest that halogenation and alkylation significantly influence crystallinity.
    • The sulfonyl group in 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid enhances polarity, making it more soluble in polar solvents .
  • Biological Relevance: The PDB ligand () demonstrates that indole-2-carboxylic acid derivatives can be engineered for specific protein interactions, with substituents like quinolinylmethyl groups enabling extended binding interfaces .

Biological Activity

3-Chloro-6-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, focusing on enzyme inhibition, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis and Characterization

The synthesis of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from readily available indole derivatives. The introduction of chloro and fluoro substituents enhances the compound's interaction with biological targets, potentially improving its efficacy.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of various indole derivatives, including 3-chloro-6-fluoro-1H-indole-2-carboxylic acid, on key enzymes involved in metabolic pathways relevant to cancer and other diseases.

  • Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) :
    • These enzymes play crucial roles in tryptophan metabolism and are implicated in tumor immunotherapy.
    • A study synthesized multiple indole derivatives and evaluated their IC50 values against IDO1 and TDO. The most potent derivatives exhibited low micromolar IC50 values, indicating strong inhibitory activity. For instance, a related compound showed an IC50 of 1.17 µM for IDO1 and 1.55 µM for TDO, suggesting that modifications in the indole scaffold can significantly enhance biological activity .
CompoundIDO1 IC50 (µM)TDO IC50 (µM)
9o1.171.55
9a-172.723.48
  • Cannabinoid Receptors :
    • Structure-activity relationship studies have shown that compounds similar to 3-chloro-6-fluoro-1H-indole-2-carboxylic acid can act as negative allosteric modulators at the CB1 receptor.
    • One study reported a series of substituted indole derivatives with varying potencies at the CB1 receptor, with some compounds exhibiting IC50 values as low as 79 nM .
CompoundCB1 IC50 (nM)
Org2756979
Org29647200

Structure-Activity Relationships (SAR)

The biological activity of 3-chloro-6-fluoro-1H-indole-2-carboxylic acid is heavily influenced by its substituent patterns.

  • Chloro and Fluoro Substituents : The presence of these halogens at specific positions on the indole ring has been shown to enhance binding affinity to target enzymes by improving lipophilicity and electronic properties.
  • Positioning of Carboxyl Group : The carboxyl group at the 2-position is critical for maintaining inhibitory activity against IDO1 and TDO. Substituting this group with bioisosteres often results in a loss of inhibition, indicating its importance in molecular recognition .

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives:

  • Antitumor Activity : Compounds structurally related to 3-chloro-6-fluoro-1H-indole-2-carboxylic acid have demonstrated antitumor effects in vitro by inhibiting tumor growth through modulation of immune responses mediated by IDO1 inhibition.
  • Tuberculosis Treatment : Indole derivatives have been investigated as potential inhibitors of amino acid biosynthesis pathways in Mycobacterium tuberculosis, showcasing their broad-spectrum antimicrobial potential .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid?

The compound can be synthesized via condensation reactions starting from formyl-substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with halogenating agents (e.g., chlorine/fluorine sources) in acetic acid with sodium acetate as a catalyst. Reaction optimization includes adjusting reflux duration (2–5 hours) and stoichiometric ratios of reagents to improve yield .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., chloro and fluoro groups) on the indole ring.
  • X-ray crystallography : For resolving crystal packing and molecular geometry (using SHELX software for structure refinement) .
  • High-resolution mass spectrometry (HR-MS) : To verify molecular weight and fragmentation patterns.

Q. How should researchers handle and store 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid safely?

While specific data for this compound is limited, general guidelines for halogenated indoles apply:

  • Use P95/P100 respirators and nitrile gloves to avoid inhalation or dermal contact.
  • Store in a dry, cool environment (e.g., -20°C) under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL for refinement) are critical for analyzing X-ray diffraction data. For example:

  • Twinned crystals : Use SHELXL’s twin refinement tools to model overlapping lattices.
  • Disordered substituents : Apply restraints to refine halogen positions and occupancy ratios .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Intermediate purification : Use column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate stable intermediates .
  • Catalyst optimization : Screen palladium or copper catalysts for halogenation steps to enhance regioselectivity.

Q. How can researchers address discrepancies between computational and experimental spectral data?

  • DFT calculations : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate tautomeric forms.
  • Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes in simulations .

Q. What are the challenges in studying the stability of 3-Chloro-6-fluoro-1H-indole-2-carboxylic acid under varying pH conditions?

  • Hydrolysis risk : The carboxylic acid group may undergo pH-dependent degradation. Use buffered solutions (pH 4–7) and monitor stability via HPLC over 24–72 hours.
  • Light sensitivity : Conduct stability tests under UV/visible light to assess photolytic decomposition .

Data Contradiction and Methodological Challenges

Q. How should conflicting reactivity data in halogenated indole systems be interpreted?

  • Steric vs. electronic effects : Fluorine’s electronegativity may dominate over chlorine’s steric bulk in directing electrophilic substitutions.
  • Cross-validation : Replicate reactions under controlled conditions (e.g., anhydrous vs. humid) to isolate contributing factors .

Q. Why might reported melting points for this compound vary across studies?

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) can alter melting behavior.
  • Purity discrepancies : Impurities from incomplete halogenation or byproducts may depress melting points. Use DSC (Differential Scanning Calorimetry) for precise measurements .

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